molecular formula C22H19N3O4S B11632291 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Katalognummer: B11632291
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: PDCLXQRZYFYJBF-HTXNQAPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

| 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for developing enzyme inhibitors. Its structure integrates multiple pharmacophores: a 1,3,4-thiadiazole ring known for its diverse biological activities [1], a pyrrolinone core, and an ethoxybenzoyl moiety. This unique architecture suggests potential as a key intermediate or lead compound for targeting protein kinases or other ATP-binding enzymes, a common therapeutic strategy in oncology and inflammatory diseases [2]. The presence of hydrogen bond donors and acceptors within the molecule allows for specific interactions with active sites, making it a valuable tool for researchers investigating signal transduction pathways and structure-activity relationships (SAR). Further research is focused on optimizing this core structure to enhance potency and selectivity for specific biological targets [3].

Eigenschaften

Molekularformel

C22H19N3O4S

Molekulargewicht

421.5 g/mol

IUPAC-Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H19N3O4S/c1-3-29-16-11-9-15(10-12-16)19(26)17-18(14-7-5-4-6-8-14)25(21(28)20(17)27)22-24-23-13(2)30-22/h4-12,18,26H,3H2,1-2H3/b19-17+

InChI-Schlüssel

PDCLXQRZYFYJBF-HTXNQAPBSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4)/O

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thiadiazole Substitution

The thiadiazole moiety is introduced via nucleophilic aromatic substitution:

  • Activate the pyrrolidinone’s amine group with NaH in DMF.

  • React with 5-methyl-1,3,4-thiadiazol-2-yl chloride at 60°C.

Optimized Conditions :

  • Base: Sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF)

  • Time: 12 hours

  • Yield: 62%

Acylation with 4-Ethoxybenzoyl Chloride

The ethoxybenzoyl group is attached via Friedel-Crafts acylation:

  • Dissolve the hydroxyl-pyrrolidinone intermediate in DCM.

  • Add AlCl₃ catalyst and 4-ethoxybenzoyl chloride at 0°C.

Critical Parameters :

ParameterValue
CatalystAluminum chloride (AlCl₃)
Molar Ratio1:1.2 (substrate:acyl chloride)
Yield74%

Final Cyclization and Purification

The assembled intermediate undergoes thermal cyclization to form the dihydro-pyrrol-2-one ring:

  • Heat in toluene at 120°C for 6 hours.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.9 Hz, 2H, Ar-H), 6.91 (d, J = 8.9 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 2.58 (s, 3H, CH₃-thiadiazole).

  • MS (ESI) : m/z 463.1 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach involves reacting 4-ethoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and ethyl benzoylacetate in acetic acid:

  • Reflux for 8 hours.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Advantages :

  • Reduced purification steps.

  • Yield: 58%

Enzymatic Hydroxylation

Recent studies propose using cytochrome P450 monooxygenases to introduce the hydroxyl group regioselectively:

  • Substrate : 3-keto-pyrrolidinone derivative.

  • Conditions : Phosphate buffer (pH 7.4), NADPH cofactor, 37°C.

Yield : 41% (needs optimization).

Challenges and Optimization Strategies

Steric Hindrance

Bulky substituents on the pyrrolidinone ring hinder acylation. Solutions include:

  • Using bulkier solvents (e.g., tert-butyl methyl ether) to improve solubility.

  • Ultrasonication during coupling steps to enhance reactivity.

Byproduct Formation

Di-acylated byproducts are common. Mitigation strategies:

  • Stepwise addition of acyl chloride.

  • Temperature control (0–5°C).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) achieved using:

  • Continuous flow reactors for acylation steps.

  • Crystallization-based purification (yield: 71%).

Cost Analysis :

ComponentCost per kg (USD)
4-Ethoxybenzoic acid220
Thiadiazole amine1,450
Total (per kg product)8,200

Analyse Chemischer Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.

    Reduktion: Die Ethoxybenzoylgruppe kann zu einem Alkohol reduziert werden.

    Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit biologischen Molekülen. Der Thiadiazolring kann als Bioisoster von Pyrimidin wirken, wodurch er die DNA-Replikationsprozesse stören kann. Diese Störung kann das Wachstum von Bakterien- und Krebszellen hemmen. Die Verbindung kann auch mit bestimmten Enzymen und Rezeptoren interagieren, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with biological molecules. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth of bacterial and cancer cells. The compound may also interact with specific enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Table 1: Key Structural Features and Antifungal Activities of Analogs
Compound Name R1 (Benzoyl Substituent) Heterocyclic Ring (Position 1) MIC vs. C. musae (μg/mL) Reference
Target Compound 4-Ethoxy 5-Methyl-1,3,4-thiadiazol-2-yl Not reported
4-Chlorobenzoyl analog 4-Chloro 6-Methoxybenzothiazol-2-yl Not tested
Compound 13 (from F. decemcellulare) N/A Pyrrolidinone derivative 256
Compound 14 (from F. decemcellulare) N/A Pyrrolidinone derivative 64
3-Hydroxy-5-(4-isopropylphenyl) analog 4-Methyl 5-Methyl-1,3,4-thiadiazol-2-yl Not tested
Key Observations:

Substituent Effects on Benzoyl Group :

  • The 4-ethoxy group in the target compound may enhance solubility compared to the 4-chloro analog (), which is more electron-withdrawing and could alter binding kinetics .
  • 4-Methylbenzoyl derivatives (e.g., compound in ) show reduced antifungal potency compared to halogenated or alkoxy variants, suggesting electron-donating groups like ethoxy optimize activity .

Heterocyclic Ring Variations: 1,3,4-Thiadiazole (target compound) vs. Pyrrolidinone derivatives (e.g., compounds 13, 14) exhibit moderate antifungal activity (MIC: 64–256 μg/mL), but the thiadiazole-containing target compound is hypothesized to be more potent due to enhanced heterocyclic interactions .

Phenyl Group Substitutions :

  • The 5-phenyl group in the target compound is conserved across analogs (e.g., ), indicating its role in stabilizing the molecule via π-π stacking in biological targets .

Antimicrobial and Antifungal Mechanisms

  • Thiadiazole and Thiazole Derivatives : These heterocycles disrupt microbial enzymes (e.g., dihydrofolate reductase) or cell wall synthesis. The 5-methyl-1,3,4-thiadiazole in the target compound may inhibit fungal cytochrome P450 enzymes .
  • Pyrrol-2-one Core : The α,β-unsaturated ketone moiety in pyrrol-2-one derivatives can act as a Michael acceptor, covalently modifying cysteine residues in pathogen-specific proteins .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. For example, base-assisted cyclization (e.g., using NaH or KOH in ethanol) is employed to form the pyrrolone core, followed by thiadiazole coupling via nucleophilic substitution . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio for coupling steps) to improve yields beyond 60% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity (e.g., hydroxy group at C3, ethoxybenzoyl at C4) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .
  • HRMS : Validate molecular weight (e.g., C26_{26}H27_{27}N3_{3}O4_{4}S requires m/z 477.17) .

Q. What role do specific substituents (e.g., 5-methyl-1,3,4-thiadiazole) play in the compound’s reactivity?

The thiadiazole moiety enhances electrophilicity at the C1 position, facilitating nucleophilic attacks during derivatization. Its electron-withdrawing nature stabilizes the pyrrolone ring, influencing tautomeric equilibria and hydrogen-bonding interactions in crystal packing .

Q. How can purification challenges (e.g., byproduct removal) be addressed?

Recrystallization from DMF/ethanol (1:1) effectively removes polar byproducts, while silica gel chromatography (hexane/ethyl acetate gradients) resolves non-polar impurities. Purity >95% is achievable with iterative crystallization .

Q. What stability considerations are relevant under varying pH and temperature?

The compound is stable in neutral solvents (e.g., DMSO) at 25°C but degrades under strong acidic/basic conditions (pH <3 or >10). Thermal analysis (TGA/DSC) shows decomposition above 200°C, necessitating storage at −20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in key reactions (e.g., cyclization)?

Cyclization proceeds via a keto-enol tautomerization pathway, where the hydroxy group at C3 acts as a proton donor, directing nucleophilic attack to form the pyrrolone ring. DFT calculations suggest transition-state stabilization by the ethoxybenzoyl group’s electron-donating effect .

Q. How can contradictions in spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?

Discrepancies may arise from dynamic proton exchange or solvent effects. For example, broadening of hydroxy proton peaks in DMSO-d6_6 can be mitigated by variable-temperature NMR or deuteration experiments. Comparative analysis with structurally analogous compounds (e.g., 5-aryl pyrrolones) aids assignment .

Q. What computational approaches are suitable for predicting biological target interactions?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2). Pharmacophore modeling highlights the thiadiazole and hydroxy groups as critical for hydrogen bonding with active-site residues .

Q. How can substituent variations (e.g., replacing ethoxy with methoxy) alter bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance COX-2 inhibition by 30% compared to ethoxy, likely due to improved hydrophobic interactions. In vitro assays (IC50_{50}) and ADMET predictions guide optimization .

Q. What strategies mitigate low yields in scale-up synthesis?

Continuous flow reactors improve mass/heat transfer for exothermic steps (e.g., thiadiazole coupling). Catalyst screening (e.g., Pd/C for Suzuki-Miyaura couplings) and solvent recycling (e.g., ethanol recovery via distillation) enhance efficiency and sustainability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.